Acide m-PEG12

Vue d'ensemble

Description

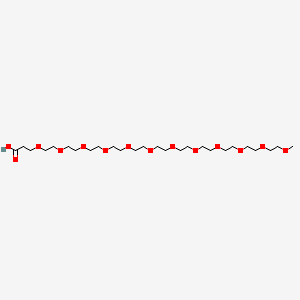

m-PEG12-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it a versatile tool in the synthesis of complex molecules .

Applications De Recherche Scientifique

Chemistry: m-PEG12-acid is widely used as a linker in the synthesis of complex organic molecules and polymers. Its ability to form stable amide bonds makes it valuable in the creation of peptide conjugates and other macromolecules.

Biology: In biological research, m-PEG12-acid is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of drug delivery systems, where its hydrophilic nature helps improve the bioavailability of hydrophobic drugs.

Medicine: m-PEG12-acid is used in the synthesis of polyethylene glycolylated (PEGylated) drugs. PEGylation improves the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream.

Industry: In industrial applications, m-PEG12-acid is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to enhance solubility and stability makes it valuable in various formulations .

Mécanisme D'action

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of m-PEG12-acid is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows m-PEG12-acid to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the m-PEG12-acid to its target molecule.

Pharmacokinetics

The pharmacokinetics of m-PEG12-acid, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in m-peg12-acid is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of m-PEG12-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for m-PEG12-acid to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in m-PEG12-acid suggests that it may be more effective and stable in aqueous environments .

Analyse Biochimique

Biochemical Properties

m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media .

Cellular Effects

The cellular effects of m-PEG12-acid are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of m-PEG12-acid involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of m-PEG12-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG12-acid in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media , which can influence its effects over time

Metabolic Pathways

As a PEG linker, m-PEG12-acid is primarily involved in the formation of PROTACs

Transport and Distribution

As a PEG linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG linker, it is primarily used in the synthesis of PROTACs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of m-PEG12-acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through techniques like distillation or chromatography to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The terminal carboxylic acid group in m-PEG12-acid can undergo nucleophilic substitution reactions with primary amines to form amide bonds. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).

Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Coupling Agents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to facilitate amide bond formation.

Catalysts: Sulfuric acid, pyridine, and other acid catalysts are used in esterification reactions.

Reducing Agents: LiAlH4 and sodium borohydride (NaBH4) are used for the reduction of carboxylic acids to alcohols.

Major Products:

Amides: Formed from the reaction with primary amines.

Esters: Formed from the reaction with alcohols.

Alcohols: Formed from the reduction of the carboxylic acid group.

Comparaison Avec Des Composés Similaires

m-PEG8-acid: Similar to m-PEG12-acid but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.

m-PEG24-acid: Contains a longer polyethylene glycol chain, which can further enhance solubility and flexibility in certain applications.

m-PEG-NHS: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid, making it more reactive towards primary amines without the need for additional coupling agents.

Uniqueness: m-PEG12-acid is unique due to its balance of chain length and functional group reactivity. The twelve-unit polyethylene glycol chain provides sufficient hydrophilicity to enhance solubility in aqueous media, while the terminal carboxylic acid group offers versatile reactivity for forming stable amide bonds. This combination makes m-PEG12-acid a valuable tool in both research and industrial applications .

Activité Biologique

m-PEG12-acid (CAS#: 2135793-73-4) is a polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the cellular ubiquitin-proteasome system. This article explores the biological activity of m-PEG12-acid, focusing on its applications, mechanisms of action, and relevant research findings.

m-PEG12-acid serves as a non-cleavable linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This dual-ligand approach allows for the selective degradation of specific proteins within cells, making PROTACs a promising avenue for targeted cancer therapies and other diseases characterized by aberrant protein levels .

Applications in Research

- Cancer Research : m-PEG12-acid is particularly relevant in oncology, where it is used to develop PROTACs aimed at degrading oncogenic proteins. By facilitating the targeted destruction of these proteins, researchers can potentially inhibit tumor growth and progression.

- Antibody-Drug Conjugates (ADCs) : The compound is also used in the synthesis of ADCs, which combine antibodies with cytotoxic drugs via linkers like m-PEG12-acid. This strategy enhances the delivery and efficacy of anticancer agents while minimizing systemic toxicity .

Table 1: Summary of Biological Studies Involving m-PEG12-acid

Detailed Research Findings

- Efficacy in Protein Degradation : A study highlighted that PROTACs utilizing m-PEG12-acid effectively targeted and degraded specific proteins involved in cancer pathways, showcasing their potential as novel therapeutics .

- Immunomodulatory Properties : Research indicated that PEGylated compounds can modulate immune responses, enhancing their therapeutic profiles while reducing adverse effects associated with high doses of unmodified drugs .

- Biocompatibility : The incorporation of PEG linkers like m-PEG12-acid has been shown to improve the biocompatibility of therapeutic agents, reducing hemolytic activity and cytotoxicity compared to their non-PEGylated counterparts .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.